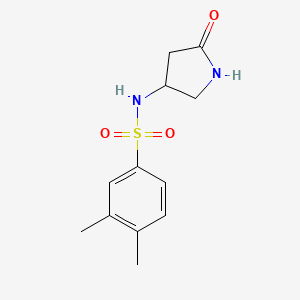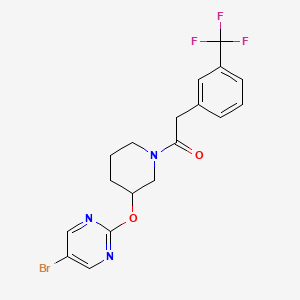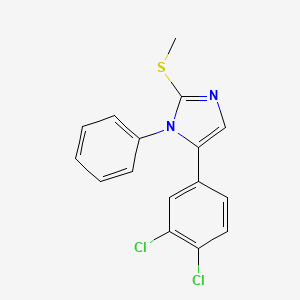![molecular formula C19H24N4O2S B2648573 N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide CAS No. 446309-74-6](/img/structure/B2648573.png)
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide” is a compound that was synthesized and characterized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . It has been actively involved in various fields of chemistry .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Physical And Chemical Properties Analysis
The spectrum showed a set of peaks observed as multiples at 7.3–8.1 ppm which were assigned to the thiophene and aromatic protons .Applications De Recherche Scientifique
Synthesis and Characterization
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide belongs to a broader class of compounds known for their diverse applications in scientific research. The synthesis and characterization of derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, including various aryl substituents, have been extensively studied. These compounds are characterized by methods such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by single crystal X-ray diffraction study, illustrating the cyclohexane ring's chair conformation and the molecular stabilization by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological Activity
The exploration of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has also extended into biological applications. For instance, derivatives have been synthesized and characterized for their potential Ni(II) and Cu(II) complexes. This work highlights the conformational attributes and electronic structures, suggesting potential applications in biochemical and medicinal contexts (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Pharmaceutical Applications
Research into specific derivatives has indicated potential pharmaceutical applications, such as antiepileptic activity. Novel series of derivatives have been synthesized, demonstrating structural requirements indispensable for anticonvulsant activity. This research outlines the significance of the four binding sites pharmacophore model for anticonvulsant efficacy, contributing valuable insights into drug design and development for neurological disorders (Rajak et al., 2013).
Environmental Impact
The environmental fate of related compounds, such as soil-applied herbicides, has been studied to understand dissipation kinetics and agronomical implications. Such studies provide critical information for assessing environmental risks and designing sustainable agricultural practices (Baer & Calvet, 1999).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-16(18(25)23(22(13)2)15-11-7-4-8-12-15)20-19(26)21-17(24)14-9-5-3-6-10-14/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3,(H2,20,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMHREDPJVDLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
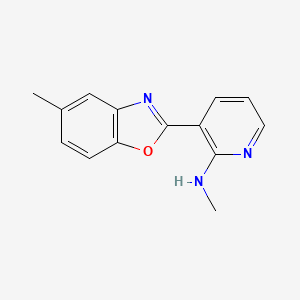
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

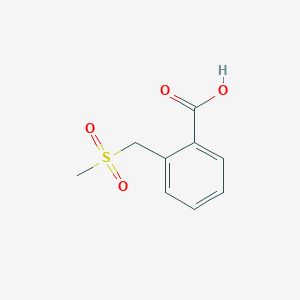
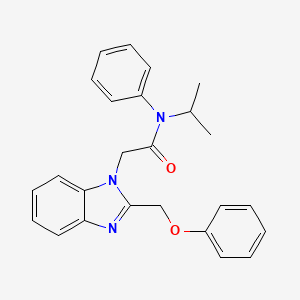
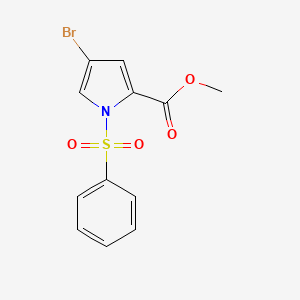
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)

